molecular formula C12H11FN2O2 B11813152 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11813152
M. Wt: 234.23 g/mol
InChI Key: ZSSGTYSQPWHWHL-UHFFFAOYSA-N
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Description

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with an ethoxy and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-ethoxy-3-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluorophenyl methyl sulfide
  • 2-(4-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both an ethoxy and fluorophenyl group on the pyrazole ring, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in various research applications.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H11FN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15)

InChI Key

ZSSGTYSQPWHWHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)F

Origin of Product

United States

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